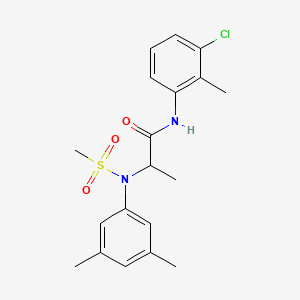![molecular formula C19H18N2O5 B4192208 3-({3-[(tetrahydro-2-furanylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4192208.png)
3-({3-[(tetrahydro-2-furanylcarbonyl)amino]benzoyl}amino)benzoic acid
描述
3-({3-[(tetrahydro-2-furanylcarbonyl)amino]benzoyl}amino)benzoic acid, commonly known as TFABA, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. It is a member of the class of compounds known as N-acyl amino acid derivatives, which have been shown to exhibit various biological activities. In
作用机制
TFABA exerts its biological effects by inhibiting the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. TFABA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By inhibiting these enzymes, TFABA can modulate various cellular processes, leading to its anti-inflammatory, anti-tumor, and anti-viral effects.
Biochemical and Physiological Effects:
TFABA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. TFABA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, TFABA has been shown to inhibit the replication of certain viruses, such as hepatitis C virus, by targeting viral proteins involved in viral replication.
实验室实验的优点和局限性
TFABA has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in vitro. It has also been shown to exhibit potent biological activity, making it a useful tool for studying various cellular processes. However, TFABA also has some limitations. It can be difficult to deliver TFABA to cells in vivo, as it is hydrophobic and may not readily cross cell membranes. Additionally, TFABA may exhibit off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on TFABA. One area of interest is the development of more potent and selective inhibitors of COX-2 and HDACs. Additionally, there is interest in exploring the potential use of TFABA in combination with other drugs for cancer treatment. TFABA may also have potential as a therapeutic agent for viral infections, and further research is needed to explore this possibility. Finally, there is interest in developing new delivery methods for TFABA to improve its bioavailability and efficacy in vivo.
科学研究应用
TFABA has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied extensively for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. TFABA has also been studied for its potential use in viral infections, as it has been shown to inhibit the replication of certain viruses such as hepatitis C virus.
属性
IUPAC Name |
3-[[3-(oxolane-2-carbonylamino)benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-17(20-15-7-2-5-13(11-15)19(24)25)12-4-1-6-14(10-12)21-18(23)16-8-3-9-26-16/h1-2,4-7,10-11,16H,3,8-9H2,(H,20,22)(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFPIKVARSCUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[({3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}nicotinamide hydrochloride](/img/structure/B4192130.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine](/img/structure/B4192140.png)
![N-benzyl-5-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}-1-piperazinyl)-2-nitroaniline](/img/structure/B4192144.png)
![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4192149.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4192155.png)
![N-[(benzyloxy)carbonyl]-N-(2-phenoxyethyl)phenylalaninamide](/img/structure/B4192172.png)
![{[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid](/img/structure/B4192181.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4192192.png)

![N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4192197.png)
![4-{5-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4192200.png)
![ethyl 4-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4192212.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4192224.png)
![1-(4-biphenylyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]ethanone](/img/structure/B4192229.png)